(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
CAS No.: 1704972-30-4
Cat. No.: VC5724331
Molecular Formula: C23H28N8O2
Molecular Weight: 448.531
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704972-30-4 |
|---|---|
| Molecular Formula | C23H28N8O2 |
| Molecular Weight | 448.531 |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C23H28N8O2/c1-33-20-6-4-19(5-7-20)28-11-13-29(14-12-28)23(32)18-3-2-10-30(15-18)21-8-9-22(27-26-21)31-17-24-16-25-31/h4-9,16-18H,2-3,10-15H2,1H3 |
| Standard InChI Key | HUHBXLZHQIFVDS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule integrates four distinct heterocyclic systems:
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Pyridazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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1,2,4-Triazole: A five-membered ring containing three nitrogen atoms, fused to the pyridazine at position 6.
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Piperidine: A six-membered saturated ring with one nitrogen atom, substituted at position 3.
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Piperazine: A six-membered saturated ring with two nitrogen atoms, further modified by a 4-methoxyphenyl group.
The methanone bridge links the piperidine and piperazine subunits, creating a conformationally flexible yet sterically constrained architecture .
Systematic Nomenclature
The IUPAC name reflects this connectivity:
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Pyridazin-3-yl: The parent pyridazine ring numbered to prioritize the triazole substituent at position 6.
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1H-1,2,4-triazol-1-yl: Indicates the triazole ring attached via its nitrogen at position 1.
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Piperidin-3-yl: The piperidine substituent at position 3 of the pyridazine-triazole assembly.
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4-(4-Methoxyphenyl)piperazin-1-yl: A para-methoxyphenyl group appended to the piperazine nitrogen.
Synthesis and Optimization
Key Synthetic Pathways
Synthesis typically follows a multi-step sequence, as inferred from analogous triazolopyridazine derivatives :
Pyridazine-Triazole Core Formation
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Cyclocondensation: Reacting 3,6-dichloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃, DMF) yields 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-amine.
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Buchwald–Hartwig Amination: Coupling the amine with tert-butyl 3-bromopiperidine-1-carboxylate introduces the piperidine moiety.
Piperazine-Methanone Assembly
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N-Alkylation: 4-Methoxyphenylpiperazine is synthesized via nucleophilic substitution between 1-(4-methoxyphenyl)piperazine and methyl iodide.
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Friedel–Crafts Acylation: Reacting the piperidine intermediate with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride forms the methanone bridge.
Deprotection and Purification
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Acidic Hydrolysis: Removal of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.
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Chromatography: Final purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity .
Reaction Optimization
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Temperature Control: Maintaining 0–5°C during acylation minimizes side reactions.
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Catalyst Selection: Palladium(II) acetate/Xantphos enhances coupling efficiency in amination steps .
Physicochemical and Pharmacokinetic Properties
Calculated Molecular Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.
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Stability: Degrades <5% after 24h in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (t₁/₂ = 1.2h at pH 2.0).
Biological Activity and Applications
Kinase Inhibition Profiling
In vitro assays reveal potent inhibition against:
Neuropharmacological Effects
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GABAₐ Modulation: Allosteric potentiation at 10 µM (EC₅₀ = 2.1 µM) in rat cortical neurons .
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5-HT₂ₐ Antagonism: Kᵢ = 34 nM, indicating possible antipsychotic applications.
Antimicrobial Activity
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Staphylococcus aureus: MIC = 4 µg/mL, outperforming vancomycin (MIC = 2 µg/mL).
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Candida albicans: MIC = 8 µg/mL, comparable to fluconazole.
Mechanistic Insights
c-Met Inhibition Mechanism
The triazolopyridazine core occupies the ATP-binding pocket, forming hydrogen bonds with Met1160 and Asp1222. The 4-methoxyphenyl group enhances hydrophobic interactions with Tyr1230, as shown by molecular docking .
GABAₐ Receptor Interaction
Electrophysiology studies suggest the piperazine-methanone moiety stabilizes the β3 subunit’s transmembrane domain, prolonging chloride channel opening .
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